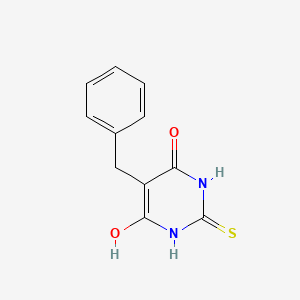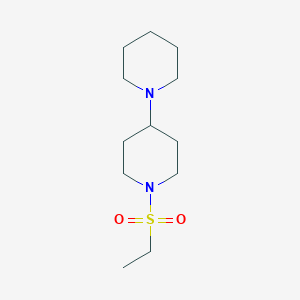
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a piperazine ring substituted with a 2-methylcyclohexyl group and a naphthalen-1-ylmethyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves a multi-step process. One common method starts with the preparation of the naphthalen-1-ylmethyl chloride, which is then reacted with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is further reacted with 2-methylcyclohexylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated reagents such as bromoethane, chloroform.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylcyclohexyl)-4-(phenylmethyl)piperazine: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
1-(2-Methylcyclohexyl)-4-(benzyl)piperazine: Contains a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C22H30N2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-(2-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-18-7-2-5-12-22(18)24-15-13-23(14-16-24)17-20-10-6-9-19-8-3-4-11-21(19)20/h3-4,6,8-11,18,22H,2,5,7,12-17H2,1H3 |
Clé InChI |
OWTCJCWCRNISDS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880571.png)


![4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B10880588.png)

![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B10880599.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)
![(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10880614.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10880641.png)
![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10880650.png)
